Reduced Lipophilicity (LogP) Versus Unsaturated TMS-Benzotriazole (CAS 43183-36-4)
The saturated target compound exhibits a predicted ACD/LogP of 1.39, compared to a reported LogP of 2.11–2.60 for 1-(trimethylsilyl)-1H-benzotriazole (CAS 43183-36-4), the closest commercially available TMS-benzotriazole analog . This lower lipophilicity predicts reduced retention in reversed-phase chromatographic systems (HPLC, LC-MS) and altered partition behavior in liquid-liquid extraction protocols relative to the unsaturated comparator .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.39 (predicted) |
| Comparator Or Baseline | 1-(Trimethylsilyl)-1H-benzotriazole (CAS 43183-36-4): LogP = 2.11–2.60 (predicted/reported) |
| Quantified Difference | ΔLogP ≈ -0.72 to -1.21 (target is less lipophilic) |
| Conditions | Predicted values from ACD/Labs Percepta Platform and Chemsrc database; no experimental LogP available for the target |
Why This Matters
Scientists selecting a TMS-benzotriazole reagent for reactions requiring predictable aqueous-organic partitioning must account for this LogP difference, as the target compound will partition into the aqueous phase more readily than the unsaturated analog, potentially affecting reaction yields and work-up procedures.
- [1] Molbase. 1-(Trimethylsilyl)-1H-benzotriazole (CAS 43183-36-4) – LogP = 2.11430. View Source
